Acetaminophen Glucuronide

説明

Overview of Acetaminophen (B1664979) Metabolic Pathways

The metabolism of acetaminophen primarily occurs in the liver through three main pathways: glucuronidation, sulfation, and oxidation. researchgate.netnih.gov

Glucuronidation: This is the principal metabolic route for acetaminophen, especially at therapeutic concentrations. nih.govnih.gov The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of a glucuronic acid moiety to acetaminophen, forming acetaminophen glucuronide. pharmgkb.orgjove.com This process renders the drug more water-soluble, facilitating its excretion. ijpcbs.comwikipedia.org

Sulfation: This pathway involves the conjugation of acetaminophen with a sulfate (B86663) group, catalyzed by sulfotransferase (SULT) enzymes. frontiersin.org The resulting acetaminophen sulfate is also a non-toxic, water-soluble metabolite that is readily eliminated.

Oxidation: A minor portion of acetaminophen is metabolized by the cytochrome P450 (CYP450) enzyme system, primarily CYP2E1. researchgate.netfrontiersin.org This pathway leads to the formation of a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). duke.edu

At therapeutic doses, the majority of acetaminophen is metabolized through glucuronidation and sulfation, accounting for approximately 52-57% and 30-44% of urinary metabolites, respectively. nih.govpharmgkb.org A smaller fraction, about 5-10%, is oxidized to NAPQI. pharmgkb.org

Significance of Glucuronidation as a Major Detoxification and Elimination Route

Glucuronidation is a vital Phase II metabolic reaction that plays a central role in the detoxification and elimination of a wide array of substances, including drugs, toxins, and endogenous compounds. ijpcbs.comuef.fi The process involves the enzymatic addition of a glucuronic acid molecule to a substrate, which significantly increases its water solubility and facilitates its removal from the body via urine or bile. jove.comwikipedia.org

The UGT enzymes, predominantly located in the liver, are responsible for catalyzing this reaction. ijpcbs.comuef.fi By converting lipophilic (fat-soluble) compounds into hydrophilic (water-soluble) glucuronide conjugates, this pathway effectively terminates the biological activity of many drugs and prevents their accumulation in the body. ijpcbs.comresearchgate.net In the context of acetaminophen metabolism, glucuronidation is the primary mechanism for its safe detoxification and clearance. nih.govnih.gov The efficiency of this pathway is a key determinant of an individual's capacity to safely process the drug.

Research Trajectories and the Academic Importance of this compound

The study of this compound is of significant academic importance, with research focusing on several key areas:

Enzyme Kinetics and Isoform Specificity: Research has delved into the kinetics of acetaminophen glucuronidation by different UGT isoforms. acs.org Studies have identified UGT1A1, UGT1A6, UGT1A9, and UGT2B15 as the primary enzymes involved. nih.govpharmgkb.org For instance, UGT1A6 is important at lower acetaminophen concentrations, while UGT1A9 and UGT1A1 play a more significant role at higher, potentially toxic, concentrations. nih.govpharmgkb.org Understanding the specific roles and kinetic properties of these isoforms is crucial for predicting drug-drug interactions and individual differences in metabolism. acs.orgacs.org

Pharmacogenomics: Genetic variations in UGT genes can lead to interindividual differences in acetaminophen metabolism. nih.govmdpi.com For example, certain polymorphisms in UGT1A6 have been associated with altered enzyme activity and, consequently, variations in acetaminophen clearance. mdpi.com Research in this area aims to identify genetic markers that can predict an individual's response to acetaminophen, paving the way for personalized medicine.

Developmental Pharmacology: The activity of UGT enzymes changes with age. frontiersin.org Studies in neonatal populations have shown that the capacity for glucuronidation is limited compared to adults, which is compensated by a more developed sulfation pathway. aap.org This research is critical for understanding age-related differences in drug metabolism and for establishing appropriate dosing regimens in pediatric patients.

Drug-Drug Interactions: Co-administration of other drugs can inhibit or induce the activity of UGT enzymes, affecting acetaminophen metabolism. For example, drugs like phenobarbital (B1680315) and phenytoin (B1677684) have been shown to inhibit acetaminophen glucuronidation, potentially increasing the risk of toxicity by shunting more acetaminophen towards the oxidative pathway. acs.orgoup.com

Biomarker for Endogenous Processes: this compound has also been utilized as a probe to study in vivo metabolic pathways. For example, by measuring the incorporation of isotopes into this compound, researchers can estimate the rates of gluconeogenesis and glycogenolysis, providing insights into glucose metabolism in healthy and pre-diabetic individuals. nih.govnih.gov

Table 1: Key Enzymes in Acetaminophen Metabolism

| Enzyme Family | Specific Enzyme(s) | Metabolic Pathway | Function |

|---|---|---|---|

| UDP-glucuronosyl-transferase (UGT) | UGT1A1, UGT1A6, UGT1A9, UGT2B15 | Glucuronidation | Conjugates acetaminophen with glucuronic acid to form the non-toxic metabolite this compound. nih.govpharmgkb.org |

| Sulfotransferase (SULT) | SULT1A1, SULT1A3/4, SULT1E1 | Sulfation | Conjugates acetaminophen with a sulfate group to form the non-toxic metabolite acetaminophen sulfate. nih.govfrontiersin.org |

| Cytochrome P450 (CYP) | CYP2E1, CYP1A2, CYP3A4 | Oxidation | Oxidizes a small fraction of acetaminophen to the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). researchgate.netfrontiersin.org |

| Glutathione S-transferase (GST) | Various | Glutathione Conjugation | Detoxifies NAPQI by conjugating it with glutathione. frontiersin.org |

Table 2: Research Findings on this compound

| Research Area | Key Findings | References |

|---|---|---|

| Enzyme Kinetics | UGT1A9 and UGT2B15 are significant contributors to acetaminophen glucuronidation. UGT1A1 shows Hill kinetics, while UGT1A9 displays Michaelis-Menten kinetics. Substrate inhibition is observed with UGT1A6 and UGT2B15. | acs.org |

| Pharmacogenomics | Genetic variants in UGT1A6 can influence acetaminophen pharmacokinetics, leading to differences in drug exposure and half-life. | mdpi.com |

| Developmental Pharmacology | Neonates have a significantly lower rate of this compound formation compared to adults, which is partially compensated by a higher rate of sulfation. | aap.org |

| Drug-Drug Interactions | Phenobarbital and phenytoin inhibit UGT enzymes (UGT1A6, UGT1A9, and 2B15), leading to reduced acetaminophen glucuronidation and increased potential for toxicity. | acs.orgoup.com |

| Biomarker Research | The isotopic enrichment of urinary this compound can be used to accurately measure gluconeogenesis and glycogenolysis, serving as a surrogate for plasma glucose measurements. | nih.govnih.gov |

Structure

3D Structure

特性

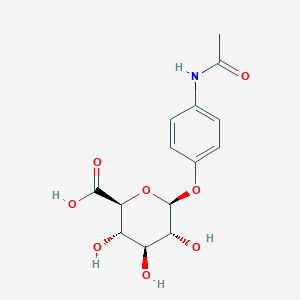

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPROLSVTVHAQLE-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936449 | |

| Record name | Acetaminophen glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetaminophen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16110-10-4 | |

| Record name | Acetaminophen glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16110-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMINOPHEN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BE7G9R76X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetaminophen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymology and Biochemical Mechanisms of Acetaminophen Glucuronide Formation

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Acetaminophen (B1664979) Glucuronidation

Studies utilizing human liver microsomes and recombinant UGT enzymes have identified several isoforms responsible for the glucuronidation of acetaminophen. nih.govoup.com While many UGTs exhibit some capacity to conjugate acetaminophen, the most significant contributors in the liver are UGT1A1, UGT1A6, UGT1A9, and UGT2B15. reactome.orgnih.govpharmgkb.org In the gastrointestinal tract, UGT1A10 also plays a role. reactome.orgoup.com The relative contribution of these isoforms can vary depending on the concentration of acetaminophen. nih.govpharmgkb.org

The specific UGT enzymes involved in acetaminophen glucuronidation each have distinct roles influenced by their expression levels, catalytic efficiencies, and the substrate concentration.

UGT1A1 : This isoform is a significant contributor to acetaminophen glucuronidation, particularly at higher, potentially toxic concentrations. nih.govnih.govwsu.edu While some studies have suggested its role might be less critical and that its function can be compensated for by other UGTs, it is considered a key enzyme in this pathway. nih.gov Its activity is intermediate in terms of both affinity and capacity for acetaminophen. nih.govwsu.eduresearchgate.net

UGT1A6 : UGT1A6 is recognized as a primary enzyme at lower, therapeutic concentrations of acetaminophen. nih.govnih.govpharmgkb.org It functions as a high-affinity but low-capacity enzyme. nih.govwsu.eduresearchgate.net Genetic variants of UGT1A6 have been identified as significant factors that influence the pharmacokinetics of acetaminophen.

UGT1A9 : UGT1A9 is a major contributor to acetaminophen glucuronidation across a broad range of concentrations. nih.govpharmgkb.org It is characterized as a low-affinity, high-capacity enzyme, making it particularly important at supratherapeutic or toxic doses. nih.govwsu.eduresearchgate.net Kinetic models suggest that UGT1A9 is responsible for the majority of acetaminophen glucuronidation activity in human liver microsomes over a clinically relevant concentration range. nih.govwsu.edu

UGT2B15 : Evidence indicates that UGT2B15 contributes significantly to the glucuronidation of acetaminophen. pharmgkb.orgacs.org Its involvement has been demonstrated in studies using human hepatocytes and liver microsomes. nih.govpharmgkb.org Polymorphisms in the UGT2B15 gene have been shown to significantly influence the rate of acetaminophen glucuronidation in vivo. nih.govnih.govnih.gov

UGT2B7 : While considered a lesser contributor compared to the UGT1A isoforms and UGT2B15, UGT2B7 does exhibit activity towards acetaminophen. oup.compharmgkb.orguni.lu

UGT1A10 : This isoform is expressed primarily in extrahepatic tissues, most notably the intestine. reactome.orgnih.gov It contributes to the first-pass metabolism of acetaminophen in the gut. reactome.org

The catalytic activity of UGT isoforms is defined by their ability to recognize and bind the substrate (acetaminophen) and the cofactor (UDPGA). The efficiency of this process varies among the key isoforms. UGT1A6 displays the highest affinity for acetaminophen, making it efficient at low substrate concentrations. nih.govwsu.edu In contrast, UGT1A9 has a lower affinity but a higher capacity, allowing it to handle large amounts of the substrate, which is crucial at high concentrations. nih.govwsu.edu UGT1A1 exhibits intermediate affinity and capacity. nih.govwsu.edu This differentiation in kinetic properties ensures the efficient glucuronidation of acetaminophen across a wide spectrum of concentrations.

Specific Roles of UGT1A1, UGT1A6, UGT1A9, UGT2B15, UGT2B7, and UGT1A10 Isoforms

Kinetic Analysis of Acetaminophen Glucuronidation

The kinetics of acetaminophen glucuronidation are complex due to the involvement of multiple enzymes, each with unique catalytic properties. Kinetic analysis helps to quantify these properties and predict the metabolic response under different conditions.

Enzyme kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), quantify the affinity of an enzyme for its substrate and its maximum catalytic rate, respectively. In vitro studies with recombinant human UGTs have determined these parameters for acetaminophen glucuronidation.

UGT1A6 is characterized as a high-affinity enzyme with a low Km value of approximately 2.2 mM. nih.govwsu.eduresearchgate.net

UGT1A1 has an intermediate affinity, with a reported Km of 9.4 mM. nih.govwsu.eduresearchgate.net

UGT1A9 is a low-affinity, high-capacity enzyme, reflected by its high Km value of 21 mM. nih.govwsu.eduresearchgate.net

In Vitro Kinetic Parameters of Major UGT Isoforms for Acetaminophen

| UGT Isoform | Affinity | Capacity | Apparent Km (mM) | Reference |

|---|---|---|---|---|

| UGT1A6 | High | Low | 2.2 | nih.govwsu.eduresearchgate.net |

| UGT1A1 | Intermediate | Intermediate | 9.4 | nih.govwsu.eduresearchgate.net |

| UGT1A9 | Low | High | 21 | nih.govwsu.eduresearchgate.net |

The catalytic behavior of the different UGT isoforms does not uniformly follow simple Michaelis-Menten kinetics. capes.gov.br

Michaelis-Menten Kinetics : UGT1A9 has been shown to display classic Michaelis-Menten kinetics, where the reaction rate is directly related to substrate concentration until a saturation point is reached. pharmgkb.orgacs.orgnih.govcapes.gov.br

Hill Kinetics : UGT1A1 demonstrates positive cooperativity, a behavior better described by the Hill kinetic model. pharmgkb.orgacs.orgnih.govcapes.gov.br This indicates that the binding of one acetaminophen molecule to the enzyme facilitates the binding of subsequent molecules.

Substrate Inhibition : Both UGT1A6 and UGT2B15 exhibit substrate inhibition kinetics. pharmgkb.orgacs.orgnih.gov In this phenomenon, the reaction rate decreases at very high substrate concentrations, as the excess substrate molecules may bind to the enzyme in a non-productive manner, inhibiting further catalytic activity.

Determination of Enzyme Kinetic Parameters (e.g., Km, Vmax)

Molecular Regulation of UGT Expression and Activity

The expression and activity of UGT enzymes are tightly regulated by a variety of molecular mechanisms, including genetic factors, transcriptional regulation, and post-translational modifications. nih.govresearchgate.net These regulatory processes contribute to the significant interindividual variability observed in acetaminophen metabolism. nih.gov

Genetic polymorphisms in UGT genes are a major source of this variability. nih.govnih.gov For example, variants in the UGT1A6 gene (like UGT1A62) and the UGT2B15 gene (like UGT2B152) have been shown to alter acetaminophen glucuronidation rates. nih.govnih.govnih.gov Similarly, a polymorphism in the promoter region of UGT1A9 (T9>T10) was found to reduce the clearance of acetaminophen to its glucuronide metabolite in neonates. nih.govnih.gov While the UGT1A1*28 polymorphism is known to reduce the activity of UGT1A1, its effect on acetaminophen glucuronidation can be compensated for by other UGTs. nih.govnih.govresearchgate.net

Transcriptional regulation of UGT genes is controlled by various transcription factors and nuclear receptors. frontiersin.org These include the constitutive androstane (B1237026) receptor (CAR), pregnane (B1235032) X receptor (PXR), and hepatocyte nuclear factor 4 alpha (HNF4α), which can be activated by xenobiotics, leading to the induction of UGT expression. frontiersin.org

Furthermore, UGT activity can be modulated by post-translational modifications. For instance, the activity of UGT1A6 has been shown to be dependent on phosphorylation by protein kinase C delta (PKC δ), suggesting that inhibitors of this kinase could interfere with the glucuronidation of UGT1A6 substrates. wsu.edu

Transcriptional and Post-Translational Control Mechanisms

Transcriptional Control: The expression of UGT genes is tightly regulated by a network of transcription factors. Nuclear receptors such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) are known to regulate UGT transcription. oup.com The Aryl Hydrocarbon Receptor (AhR) is another key transcription factor; its activity can be repressed by specific microRNAs, such as miR-375. researchgate.net Repression of AhR by miR-375 leads to reduced expression of its target genes, including UGT1A1 and UGT1A6, thereby decreasing hepatic acetaminophen glucuronidation capacity. researchgate.net Genetic polymorphisms in the UGT genes can also lead to significant interindividual variability in enzyme expression and activity. frontiersin.org For example, polymorphisms in the UGT1A locus can affect mRNA splicing and have been associated with altered acetaminophen glucuronidation rates. nih.gov

Post-Translational Control: After the UGT enzymes are synthesized, their activity can be further modified. One such mechanism is phosphorylation. Research has shown that Protein Kinase C (PKC) can phosphorylate UGT enzymes. pnas.org This post-translational modification can regulate substrate selection, suggesting a dynamic mechanism for the enzyme to respond to different chemical exposures. pnas.org For instance, inhibition of PKC has been shown to cause a rapid down-regulation of UGT activity in human colon cells. pnas.org Furthermore, the writer protein Alkylation Repair Homolog 8 (Alkbh8) plays a role in post-transcriptional regulation by modifying tRNA, which in turn affects the translation of selenoproteins involved in managing cellular stress, a process relevant during acetaminophen metabolism. mdpi.combiorxiv.org

Modulatory Effects of Endogenous and Exogenous Compounds on Glucuronidation

The rate of acetaminophen glucuronidation can be significantly influenced by the presence of other compounds, both those produced within the body (endogenous) and those introduced from external sources (exogenous).

Endogenous Modulators:

Bilirubin (B190676): Conditions like Gilbert's syndrome, which are characterized by reduced UGT1A1 activity and subsequent hyperbilirubinemia, can impact acetaminophen metabolism. nih.gov In these individuals, the reduced capacity to glucuronidate bilirubin, the primary substrate for UGT1A1, can lead to a decreased ability to glucuronidate acetaminophen, potentially shunting its metabolism towards other pathways. nih.goveur.nl

Fasting/Starvation: Fasting can enhance acetaminophen hepatotoxicity. nih.gov This is partly because under fasting conditions, hepatic metabolism shifts toward gluconeogenesis, which may limit the availability of glucose precursors needed for the synthesis of the UDPGA co-substrate required for glucuronidation. nih.gov

Exogenous Modulators:

Phenobarbital (B1680315) and Phenytoin (B1677684): These antiepileptic drugs have been shown to inhibit acetaminophen glucuronidation in human hepatocytes. nih.govpharmgkb.org In vitro studies demonstrated that they directly block the activity of UGT1A6, UGT1A9, and UGT2B15. acs.orgpharmgkb.org This inhibition can divert acetaminophen metabolism towards oxidative pathways. nih.gov

Curcumin: The common dietary component found in turmeric has been observed to down-regulate UGT activity, providing another example of modulation by an exogenous compound. pnas.org

Fructose: Fructose metabolism can influence transcriptional activity through factors like ChREBP, which may have downstream effects on enzymes involved in drug metabolism. oaepublish.com

| Compound | Class | Effect on Glucuronidation | Mechanism | Reference |

|---|---|---|---|---|

| Bilirubin | Endogenous | Competitive Inhibition | Competes for UGT1A1 enzyme binding, relevant in Gilbert's syndrome. | nih.gov |

| Phenobarbital | Exogenous | Inhibition | Directly blocks UGT1A6, UGT1A9, and UGT2B15 activity. | nih.govacs.org |

| Phenytoin | Exogenous | Inhibition | Directly blocks UGT1A6, UGT1A9, and UGT2B15 activity. | nih.govacs.org |

| Curcumin | Exogenous | Inhibition/Down-regulation | Leads to down-regulation of UGT activity. | pnas.org |

| Fasting State | Endogenous Condition | Decreased Capacity | May limit availability of UDPGA co-substrate. | nih.gov |

Disposition and Transport Mechanisms of Acetaminophen Glucuronide

Hepatic Formation and Subsequent Secretion of Acetaminophen (B1664979) Glucuronide

The liver is the principal site of acetaminophen metabolism, where it is converted to acetaminophen glucuronide (AG) and acetaminophen sulfate (B86663). pharmgkb.orgnih.gov Glucuronidation, the process of conjugating acetaminophen with glucuronic acid, is a major pathway in its biotransformation. conicet.gov.ar This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which make the acetaminophen molecule more water-soluble, facilitating its excretion. pharmgkb.orgnih.gov Studies have identified UGT1A1, UGT1A6, UGT1A9, and UGT2B15 as being involved in this process in human liver microsomes. pharmgkb.org

Following its formation within hepatocytes, this compound is secreted from the liver into both the sinusoidal blood and the bile. This efflux is mediated by specific transport proteins located on the basolateral (sinusoidal) and canalicular (biliary) membranes of the hepatocytes. nih.gov

Enterohepatic Circulation and Biliary Excretion Pathways

A portion of the this compound formed in the liver is excreted into the bile. pharmgkb.org In rats, approximately 14.3% of an administered dose of acetaminophen is excreted into the bile as the glucuronide conjugate. nih.gov This biliary excretion is an active process mediated by transport proteins. nih.gov

Once in the intestine, this compound can undergo hydrolysis by the intestinal microflora, liberating the parent acetaminophen, which can then be reabsorbed into the circulation. This process is known as enterohepatic circulation. conicet.gov.arnih.gov Studies in rats have confirmed a lag time in this process, which is attributed to the intestinal transit period of the conjugate to the site of hydrolysis. nih.gov The reabsorbed acetaminophen can then return to the liver for further metabolism, creating a cycle. The extent of this recirculation can be influenced by factors that affect biliary excretion and intestinal hydrolysis. conicet.gov.arnih.govtandfonline.com

Renal Excretion and Contribution to Overall Elimination

The primary route for the elimination of this compound from the body is through renal excretion. pharmgkb.orgnih.gov After being transported from the liver into the bloodstream, this compound circulates to the kidneys, where it is filtered by the glomeruli and actively secreted into the urine by the renal tubules. nih.govresearchgate.net

Studies in healthy adults have shown that the renal clearance of this compound is substantial. nih.gov A strong positive correlation has been observed between the renal clearances of this compound and acetaminophen sulfate, suggesting that both conjugates may be subject to blood perfusion rate-dependent renal tubular secretion. nih.gov In humans, this compound accounts for approximately 52-57% of the urinary metabolites of a therapeutic dose of acetaminophen. pharmgkb.orgpharmgkb.org

Characterization of Transporter Proteins Mediating this compound Disposition

The movement of the hydrophilic this compound across cellular membranes is facilitated by various transporter proteins. These transporters are crucial for its efflux from hepatocytes into the blood and bile, as well as for its uptake and secretion in the kidneys. nih.govfrontiersin.org

Role of ATP-Binding Cassette (ABC) Transporters (e.g., MRP2, MRP3, MRP4, BCRP1)

Several members of the ATP-binding cassette (ABC) transporter superfamily play a significant role in the disposition of this compound.

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): Located on the canalicular (apical) membrane of hepatocytes, MRP2 is responsible for the biliary excretion of this compound. nih.govnih.govcapes.gov.br Studies in MRP2-deficient rats have shown a dramatic decrease (over 300-fold) in the biliary excretion of this metabolite, confirming its role as a key transporter in this pathway. nih.gov In mice, while MRP2 contributes to the biliary excretion of glucuronide metabolites, its role appears to be less dominant than in rats. researchgate.net

Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3): This transporter is found on the basolateral membrane of hepatocytes and facilitates the efflux of this compound from the liver into the sinusoidal blood. pharmgkb.orgnih.govnih.gov Studies in MRP3 knockout mice have demonstrated that the basolateral excretion of this compound is almost entirely dependent on MRP3 function. nih.gov In the absence of MRP3, there is a significant accumulation of this compound in the liver and a marked decrease in its plasma concentration. nih.gov

Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4): MRP4 is another basolateral efflux transporter that has been implicated in the disposition of acetaminophen metabolites. While its primary role appears to be in the transport of sulfate conjugates and other compounds, some studies suggest a potential, albeit lesser, role in the basolateral efflux of certain glucuronide conjugates. nih.govnih.gov However, research in MRP4 knockout mice did not show an effect on the basolateral excretory clearance of this compound. nih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP, located on the canalicular membrane, has been shown to play a major role in the biliary excretion of both sulfate and glucuronide metabolites of acetaminophen in mice. researchgate.net In Bcrp-deficient mice, a profound decrease in the biliary clearance of glucuronide conjugates was observed. researchgate.net

| Transporter | Location | Function in this compound Disposition | Key Findings |

| MRP2 (ABCC2) | Canalicular membrane of hepatocytes | Mediates biliary excretion of this compound. nih.govnih.govcapes.gov.br | Biliary excretion of this compound is drastically reduced in MRP2-deficient rats. nih.gov |

| MRP3 (ABCC3) | Basolateral membrane of hepatocytes | Mediates efflux of this compound from the liver into the blood. pharmgkb.orgnih.govnih.gov | Basolateral excretion of this compound is almost completely dependent on MRP3 in mice. nih.gov |

| MRP4 (ABCC4) | Basolateral membrane of hepatocytes | Limited direct role in this compound transport. nih.gov | No significant impact on basolateral clearance of this compound in knockout mice. nih.gov |

| BCRP (ABCG2) | Canalicular membrane of hepatocytes | Major role in biliary excretion of this compound in mice. researchgate.net | Significant decrease in biliary clearance of glucuronide conjugates in Bcrp-deficient mice. researchgate.net |

Involvement of Organic Anion Transporters (OATs) in Glucuronide Flux

Organic Anion Transporters (OATs), part of the solute carrier (SLC) superfamily, are primarily involved in the uptake of organic anions into cells, particularly in the kidney. frontiersin.org While the efflux of this compound from the liver is dominated by ABC transporters, OATs are crucial for its renal elimination.

Studies have indicated that this compound is a substrate for renal OATs, which mediate its active secretion from the blood into the urine. nih.govfrontiersin.org Research using human kidney (HK-2) cells as a model has demonstrated time-, temperature-, and concentration-dependent uptake of this compound, which is characteristic of protein-mediated transport. marshall.edu This suggests that OATs on the basolateral membrane of renal proximal tubule cells are responsible for taking up this compound from the circulation, after which it is secreted into the tubular lumen for excretion. frontiersin.org

Analytical Methodologies for Acetaminophen Glucuronide Quantification and Characterization in Research Settings

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of acetaminophen (B1664979) glucuronide, enabling its separation from the parent drug and other metabolites in complex biological matrices like plasma and urine. waters.com The significant polarity difference between the glucuronide conjugate and other related compounds makes chromatographic separation particularly challenging but essential for accurate quantification. waters.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the simultaneous determination of acetaminophen and its primary metabolites, including acetaminophen glucuronide. jst.go.jpresearchgate.net These methods often employ reversed-phase C18 columns to separate the compounds based on their hydrophobicity. researchgate.netresearchgate.net Isocratic elution, which uses a constant mobile phase composition, has been successfully developed for this purpose. researchgate.netnih.gov

For instance, a simple isocratic reverse-phase HPLC assay with spectrophotometric detection can quantify paracetamol, paracetamol glucuronide (PG), and paracetamol sulfate (B86663) (PS) in plasma and urine. researchgate.net One such method uses a mobile phase of potassium dihydrogen orthophosphate buffer, isopropanol, and tetrahydrofuran, adjusted to an acidic pH. researchgate.net Another HPLC method uses an isocratic mobile phase of acetic acid in water and methanol (B129727) for separation. researchgate.net Due to the biohazardous nature of some samples, such as those from HIV-infected patients, HPLC methods that minimize sample manipulation while maximizing specificity are highly valued. nih.gov Wavelength-switching UV detection can be incorporated to enhance the specificity for simultaneous determination of paracetamol and its glucuronide and sulfate metabolites. nih.gov

| Parameter | Study 1 researchgate.net | Study 2 researchgate.net | Study 3 nih.gov |

|---|---|---|---|

| Column | Reversed-phase C18 | Phenomenex-ODS reverse-phase (250 mm × 4.6 mm) | Not Specified |

| Mobile Phase | Potassium dihydrogen orthophosphate (0.1 M)-isopropanol-tetrahydrofuran (100:1.5:0.1, v/v/v), pH 3.7 | 0.73 M acetic acid in water (pH 2.44)-methanol (90:10, v/v) | 50 mM sodium acetate (B1210297) buffer (pH 3.5):acetonitrile (B52724) (96:4 v/v) with 0.35% trifluoroacetic acid |

| Detection | UV Spectrophotometry (254 nm) | UV (260 nm) | Wavelength-switching UV |

| Linear Range (Plasma) | 0.4 to 200 µM | 0.123 to 197.30 µg/ml | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry (MS)

Ultra-Performance Liquid Chromatography (UPLC), which utilizes sub-2 µm particle columns, offers significant advantages over traditional HPLC for the analysis of acetaminophen metabolites. nih.gov These benefits include increased sensitivity, better resolution, and much shorter run times. waters.comnih.gov The sharp peaks produced by UPLC can reduce ion suppression in the mass spectrometer's electrospray source, leading to superior sensitivity and lower detection limits. nih.gov

UPLC systems, often coupled with mass spectrometry, are capable of simultaneously quantifying acetaminophen and multiple metabolites from very small sample volumes, such as 5-10 µL of plasma. waters.comresearchgate.net A common approach involves reversed-phase UPLC on columns like the Acquity UPLC HSS T3, with gradient elution using a mobile phase of ammonium (B1175870) acetate and formic acid in water and methanol. waters.comresearchgate.net Such methods can achieve robust and reproducible separation of highly polar conjugates like this compound from less polar metabolites in a single analysis, with run times as short as 4.5 to 7.5 minutes. waters.comresearchgate.net

| Parameter | Study 1 waters.com | Study 2 ucl.ac.uk | Study 3 researchgate.net |

|---|---|---|---|

| Chromatography | Reversed-phase UPLC | Gradient reversed-phase U(H)PLC | Reversed-phase Acquity UPLC HSS T3 |

| Sample Volume | 5 µL plasma | 5 µL plasma | 10 µL plasma |

| Run Time | 7.5 minutes | 7.5 minutes | 4.5 minutes |

| Linear Range (APAP-G) | 3.2 - 100 ng/mL | 3.00 - 93.7 µg/ml | Not Specified |

| Key Advantage | Excellent resolution of metabolites with varying polarities | Validated for rat, human, and pig plasma | Minimal injection volume and short run time |

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity and Sensitivity

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive quantification of this compound. nih.govnih.gov This approach offers exceptional sensitivity and specificity, allowing for the measurement of low-concentration metabolites in complex biological fluids like plasma and kidney homogenates. nih.govsonar.ch Quantification is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte. nih.govresearchgate.net

For glucuronide conjugates, a characteristic fragmentation pattern involves the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass-to-charge ratio (m/z) of 176.0321. nih.govnih.gov This predictable fragmentation is a key tool for identifying glucuronides. nih.govnih.gov In negative ion mode, full scan MS² and MS³ spectra of glucuronides often show characteristic fragment ions at m/z 175 and m/z 113. nih.gov LC-MS/MS methods have been developed and validated that can quantify this compound with lower limits of quantification (LLOQ) in the range of 0.100 µg/mL in plasma. nih.gov These methods demonstrate high accuracy and precision, making them suitable for pharmacokinetic studies. nih.govnih.govsonar.ch

| Method | Matrix | Ionization Mode | LLOQ for this compound | Key Finding/Application |

|---|---|---|---|---|

| LC-MS/MS nih.gov | Plasma | Electrospray Ionization (ESI) | < 0.25 mg/L | Fast and sensitive method for small plasma volumes. |

| HPLC-ESI-MS/MS sonar.ch | Plasma, Urine | Electrospray Ionization (ESI) | Not specified, but quantifiable over 2.0-3.5 orders of magnitude | Simultaneous quantification of acetaminophen and five metabolites. |

| LC-MS/MS nih.gov | Mouse Plasma, Liver, Kidney | Positive Mode MRM | 0.100 µg/mL | Successfully applied to a pharmacokinetic study in mice. |

| U(H)PLC-MS/MS ucl.ac.uk | Rat, Pig, Human Plasma | Not Specified | 3.00 µg/ml | Validated across multiple species. |

Spectroscopic Approaches for Structural Elucidation and Enrichment Studies

While chromatography excels at separation and quantification, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for structural confirmation and for tracing metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing and Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying hepatic metabolism non-invasively. researchgate.net By administering acetaminophen along with stable isotope tracers like deuterated water (²H₂O) or ¹³C-labeled compounds, the isotopic enrichment in the resulting urinary this compound can be measured. researchgate.netnih.govphysiology.org This provides a "chemical biopsy" of the hepatic uridine (B1682114) diphosphate (B83284) glucose (UDPG) pool, the immediate precursor for glucuronidation. researchgate.netresearchgate.net

To facilitate NMR analysis, urinary this compound is often isolated and chemically derivatized to compounds such as monoacetone glucose (MAG) or 5-O-acetyl monoacetone glucuronolactone (B27817) (MAGLA). researchgate.netnih.gov ²H or ¹³C NMR analysis of these derivatives allows for the determination of positional isotope enrichments, which can be used to quantify fluxes through metabolic pathways like gluconeogenesis and glycogenolysis. nih.govnih.govphysiology.org Two-dimensional NMR experiments, such as Total Correlation Spectroscopy (TOCSY), can provide definitive structural confirmation of the this compound metabolite, even from very small sample volumes. dss.go.th

Optical Spectroscopy and UV-Vis Detection in Glucuronide Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental detection method frequently coupled with HPLC for the analysis of acetaminophen and its metabolites. researchgate.netnih.gov The aromatic ring structure in acetaminophen and its conjugates absorbs UV light, allowing for their detection and quantification. researchgate.net A common approach is to monitor the column effluent at a specific wavelength, such as 254 nm or 260 nm, where the compounds exhibit significant absorbance. researchgate.netresearchgate.net

This method is valued for its simplicity, robustness, and cost-effectiveness, making it suitable for routine analysis. nih.govwjpls.org HPLC-UV methods have been developed to be sensitive enough to measure this compound concentrations in plasma and urine across relevant physiological and pharmacological ranges. researchgate.net For example, one method demonstrated linearity in plasma for this compound from 0.4 to 200 microM. researchgate.net More advanced optical techniques, such as Surface-Enhanced Raman Scattering (SERS), have also been explored, demonstrating the ability to provide distinct spectral features for acetaminophen and its various metabolites, including the glucuronide conjugate. rsc.org

Sample Preparation and Matrix Considerations in Quantitative Research

The accurate quantification of this compound in research settings is critically dependent on the methodologies used to prepare samples and address the inherent complexities of the biological matrix. The primary goal of sample preparation is to extract the analyte of interest from a complex sample, remove interfering substances, and present it in a suitable format for analysis, commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). slideshare.netnih.govacs.org The composition of the biological sample, or matrix, can significantly influence the accuracy and precision of quantitative results, a phenomenon known as the matrix effect. nih.govbataviabiosciences.com

Matrix effects are caused by co-eluting endogenous components from the sample, such as salts, lipids, and proteins, which can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration. nih.govbataviabiosciences.com Phospholipids (B1166683) are a major cause of ion suppression when analyzing samples from plasma or biological tissues. sigmaaldrich.comchromatographyonline.com Therefore, robust analytical methods must incorporate strategies to minimize or compensate for these effects.

Biofluid (e.g., plasma, urine) and Tissue Sample Processing

The processing of biofluids and tissues for this compound analysis involves various techniques designed to isolate the analyte and minimize matrix interference. The choice of method depends on the sample type, the required sensitivity, and the analytical platform.

Common Sample Preparation Techniques:

Protein Precipitation (PPT): This is a widely used method for plasma and serum samples due to its simplicity and speed. tandfonline.com It involves adding an organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. tandfonline.comnih.gov After centrifugation, the clear supernatant containing this compound is collected for analysis. tandfonline.com While fast, PPT offers minimal cleanup, potentially leaving other matrix components like phospholipids in the final extract, which can cause significant matrix effects. sigmaaldrich.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.comchromatographyonline.com The pH of the aqueous sample can be adjusted to ensure the analyte is in a neutral, uncharged state to facilitate its partitioning into the organic phase. chromatographyonline.com Double LLE can be employed for even cleaner extracts. chromatographyonline.com This technique is effective at removing non-analyte interferences but can be labor-intensive. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample cleanup method that provides cleaner extracts compared to PPT and LLE. nih.govchromatographyonline.com The process involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interfering compounds are washed away. The purified analyte is then eluted with a different solvent. acs.org Various sorbent chemistries are available, including reversed-phase, ion-exchange, and mixed-mode, allowing for targeted isolation of polar metabolites like this compound. chromatographyonline.com

Dilution: For samples where the analyte concentration is high, a simple "dilute-and-shoot" approach can be effective. bataviabiosciences.com Diluting the sample with water or a suitable buffer reduces the concentration of interfering matrix components, thereby mitigating matrix effects. nih.govresearchgate.net This method is often used for urine samples, which typically have lower protein and lipid content than plasma. nih.gov

Research has demonstrated the application of these techniques for various biological matrices. For instance, a U(H)PLC–MS/MS method for quantifying acetaminophen and its metabolites in human, rat, and pig plasma utilized a simple protein precipitation with methanol, followed by a 1000-fold dilution to ensure the abundant glucuronide conjugate was within the linear range of the assay. tandfonline.comucl.ac.uk Another study analyzing human plasma and urine employed protein precipitation for plasma and a dilution-only approach for urine samples. nih.gov For tissue samples, such as liver, kidney, muscle, and lung, the process typically begins with homogenization to break down the tissue structure, followed by an extraction procedure, often involving a combination of the techniques mentioned above. rsc.orgmdpi.com A study on animal tissues reported significant ion suppression, which was successfully compensated for by the use of an internal standard. mdpi.com

| Sample Type | Preparation Technique | Key Findings / Considerations | Reference |

|---|---|---|---|

| Plasma / Serum | Protein Precipitation (PPT) | Simple and fast; requires minimal sample volume (as low as 5-10 µL). Minimal cleanup may lead to matrix effects. | tandfonline.comnih.govresearchgate.net |

| Plasma / Serum | Solid-Phase Extraction (SPE) | Provides cleaner extracts than PPT, reducing matrix effects. Can be automated for high throughput. | acs.orgchromatographyonline.com |

| Urine | Dilution | Often sufficient due to lower protein/lipid content. Simple, fast, and minimizes matrix interference by reducing the concentration of endogenous compounds. | nih.govnih.gov |

| Dried Blood Spots (DBS) | Direct Extraction | A disc is punched from the spot and extracted, typically with methanol. Minimally invasive sample collection. | nih.gov |

| Animal Tissues (Liver, Kidney, Muscle) | Homogenization & Extraction | Requires initial mechanical disruption. Prone to significant matrix effects (ion suppression), often requiring matrix-matched calibration or stable isotope-labeled internal standards for accurate quantification. | rsc.orgmdpi.com |

In Vitro System Matrix Effects and Standardization

In vitro systems, such as primary hepatocytes, liver microsomes, and cell lines, are essential tools for studying drug metabolism, including the formation of this compound. nih.gov While these systems offer a more controlled environment than in vivo studies, they are not devoid of matrix effects and require careful standardization.

The "matrix" in an in vitro context consists of the cell culture medium, cell lysate components (proteins, lipids), and any added cofactors (e.g., UDP-glucuronic acid for glucuronidation assays). nih.gov These components can interfere with LC-MS/MS analysis in the same way that endogenous substances do in biofluids.

Strategies for Standardization and Mitigating Matrix Effects:

Matrix-Matched Calibrators: To account for matrix effects, calibration standards and quality control samples should be prepared in the same matrix as the study samples (e.g., blank cell lysate or culture medium). nih.gov This ensures that the calibrators and the unknown samples experience similar ionization suppression or enhancement, improving accuracy.

Use of Internal Standards (IS): The most effective way to compensate for matrix effects and variability in sample preparation is the use of a stable isotope-labeled (SIL) internal standard (e.g., acetaminophen-d4-glucuronide). nih.gov An SIL-IS is chemically identical to the analyte but has a different mass. It is added to all samples at a known concentration before processing. Because it behaves almost identically to the analyte during extraction and ionization, any signal variation due to matrix effects will affect both the analyte and the IS proportionally. The ratio of the analyte signal to the IS signal is used for quantification, providing a more robust and accurate measurement. nih.govmdpi.com

Assessment of Metabolic Competence: It is crucial to standardize and validate the metabolic capability of the in vitro system. For instance, when using hepatocytes, their ability to form glucuronide and other metabolites should be confirmed. nih.gov This ensures that the results are biologically relevant and reproducible.

Enzymatic Deconjugation: In some approaches, the sample (from in vitro or in vivo studies) can be treated with β-glucuronidase, an enzyme that cleaves the glucuronic acid moiety from the parent compound. scispace.com The quantity of the resulting acetaminophen is then measured. This indirect method can sometimes circumvent challenges associated with the direct analysis of the highly polar glucuronide conjugate, but the efficiency of the enzymatic reaction must be carefully validated. scispace.com

| Challenge | Mitigation Strategy | Description | Reference |

|---|---|---|---|

| Ion Suppression/Enhancement | Stable Isotope-Labeled Internal Standard (SIL-IS) | An IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variability. Considered the gold standard for quantitative bioanalysis. | nih.govmdpi.com |

| Matrix Variability | Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix identical to the study samples to ensure that the analyte and calibrators are affected by the matrix in the same way. | nih.gov |

| High Concentration of Interferents | Sample Cleanup (SPE, LLE) | Selective removal of interfering matrix components (e.g., phospholipids, proteins) prior to LC-MS/MS analysis to obtain a cleaner extract. | sigmaaldrich.comchromatographyonline.com |

| High Analyte Concentration | Sample Dilution | Reduces the concentration of both the analyte and interfering components, minimizing their impact on the MS ion source. | nih.govresearchgate.net |

| System Variability | Method Validation | The entire analytical method is validated for parameters like accuracy, precision, selectivity, recovery, and stability to ensure it is robust and reliable for its intended purpose. | nih.govnih.gov |

Preclinical and in Vitro Research Models for Studying Acetaminophen Glucuronide Biotransformation

In Vitro Enzyme and Subcellular Fraction Systems

In vitro systems are fundamental tools for dissecting the specific enzymatic reactions involved in acetaminophen (B1664979) glucuronidation. These models allow for controlled experimental conditions to study the kinetics and contributions of individual enzymes.

Recombinant UGT Enzymes and Microsomal Preparations (e.g., Human Liver Microsomes)

Recombinant UGT enzymes are invaluable for characterizing the activity of specific UGT isoforms towards acetaminophen. Studies have identified several UGTs involved in acetaminophen glucuronidation, including UGT1A1, UGT1A6, UGT1A9, and UGT2B15. pharmgkb.orgnih.gov Research using recombinant human UGTs has shown that UGT1A1, UGT1A6, and UGT1A9 are the most active in this process. nih.gov Kinetic analyses have revealed differences in their affinities and capacities: UGT1A6 is a high-affinity, low-capacity enzyme, UGT1A1 has intermediate affinity and capacity, and UGT1A9 is a low-affinity, high-capacity enzyme. nih.gov At lower, clinically relevant concentrations of acetaminophen, UGT1A6 appears to be the most active, while at higher, potentially toxic concentrations, UGT1A1 and UGT1A9 play more substantial roles. nih.gov

Human liver microsomes (HLMs), which are subcellular fractions containing a rich array of drug-metabolizing enzymes from the endoplasmic reticulum, serve as a critical in vitro model. nih.govdls.comresearchgate.net They are widely used to study drug metabolism, including the glucuronidation of acetaminophen, and to assess interindividual variability. nih.govnih.govnih.gov Studies with HLMs have shown more than a 15-fold variation in acetaminophen glucuronidation activities among different donors, highlighting significant individual differences in metabolic capacity. nih.gov These preparations are also instrumental in identifying the predominant UGT isoforms responsible for acetaminophen glucuronidation in a more physiologically relevant context than single recombinant enzymes. nih.govspringernature.com For instance, a kinetic model based on HLM data identified UGT1A9 as the main contributor to acetaminophen glucuronidation over a broad range of concentrations. nih.gov

Table 1: Kinetic Parameters of Recombinant Human UGT Isoforms in Acetaminophen Glucuronidation

| UGT Isoform | Apparent K_m (mM) | Relative Activity Profile |

|---|---|---|

| UGT1A1 | 9.4 | Intermediate affinity, intermediate capacity |

| UGT1A6 | 2.2 | High affinity, low capacity |

| UGT1A9 | 21 | Low affinity, high capacity |

Data sourced from studies on recombinant human UGTs. nih.gov

Isolated Hepatocytes and Cultured Hepatic Cell Lines (e.g., HepRG cells)

Isolated primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain the full complement of drug-metabolizing enzymes and cofactors in a cellular environment. dls.comnih.gov They allow for the investigation of the complete metabolic pathway of acetaminophen, including glucuronidation, sulfation, and oxidation. mdpi.com However, their use is limited by availability, donor variability, and their short lifespan in culture. dls.comre-place.be

To overcome these limitations, cultured hepatic cell lines are widely used. The HepG2 cell line has been a common model, but it expresses low levels of many drug-metabolizing enzymes, which can lead to misleading results. jst.go.jptandfonline.comtandfonline.com The HepaRG cell line has emerged as a more suitable alternative. nih.govnih.gov Differentiated HepaRG cells express a wide range of drug-metabolizing enzymes, including UGTs, at levels comparable to primary human hepatocytes. re-place.benih.govnih.gov These cells can differentiate into both hepatocyte-like and biliary epithelial-like cells, providing a more complex and physiologically relevant model. nih.govnih.gov Studies have shown that HepaRG cells are a valuable tool for investigating the mechanisms of acetaminophen-induced toxicity, demonstrating key events such as glutathione (B108866) depletion and the formation of protein adducts. nih.gov

Non-Human Animal Models in Glucuronidation Research

Animal models are essential for studying the in vivo metabolism of acetaminophen and the role of glucuronidation in a whole-organism context. However, significant species differences in drug metabolism exist, necessitating careful selection and interpretation of data.

Comparative Metabolism Studies in Rodent (e.g., rat, mouse) and Other Mammalian (e.g., pig) Models

Comparative studies across different species reveal significant variations in acetaminophen glucuronidation. For instance, cats exhibit a marked deficiency in glucuronidating acetaminophen due to a pseudogene for UGT1A6, making them highly susceptible to its toxicity. nih.govclemson.eduresearchgate.net In contrast, dogs have significantly higher rates of acetaminophen glucuronidation. nih.gov While rats primarily metabolize acetaminophen through sulfation, pigs show low sulfation capacity and predominantly form the glucuronide metabolite. oup.comworktribe.com These interspecies differences underscore the importance of choosing appropriate animal models for translational research and highlight the limitations of extrapolating animal data directly to humans. nih.govoup.com

Table 2: Comparative High-Affinity Acetaminophen-UGT Activity in Liver Microsomes of Different Species

| Species | V_max (nmol/min/mg) | K_m (mM) |

|---|---|---|

| Cat | 0.025 ± 0.006 | 0.31 ± 0.1 |

| Dog | 0.92 ± 0.09 | 0.11 ± 0.02 |

| Human | 0.27 ± 0.09 | 0.60 ± 0.06 |

Data represents mean ± SEM. nih.gov

Application of Genetically Modified Animal Models for UGT Studies

Genetically modified animal models, particularly knockout mice, have provided profound insights into the specific roles of UGT enzymes. nih.gov For example, Ugt1 knockout mice, which lack the entire Ugt1 locus, are lethal shortly after birth due to severe hyperbilirubinemia, demonstrating the critical role of UGT1A1 in bilirubin (B190676) detoxification. frontiersin.orgresearchgate.net The development of tissue-specific knockout mice has allowed for the investigation of the contribution of hepatic versus extrahepatic UGTs. frontiersin.orgpnas.org For instance, liver-specific deletion of the Ugt1 gene resulted in only a mild increase in serum bilirubin, suggesting a significant role for intestinal UGT1A1 in bilirubin metabolism. frontiersin.org Humanized mouse models, where the mouse Ugt1 locus is replaced with the human UGT1 locus, have also been developed to better predict human drug clearance. nih.gov These models, including those expressing specific human UGT1A1 alleles like UGT1A1*28, are valuable for assessing the impact of genetic polymorphisms on drug metabolism. nih.gov

Development and Validation of Novel In Vitro Experimental Systems

The field of in vitro modeling is continuously evolving to create more predictive and efficient systems for studying drug metabolism. A notable development is the use of permeabilized hepatocytes. These cells combine the advantages of intact hepatocytes (full complement of enzymes) and subcellular fractions (direct access to enzymes). dls.com One such system, MetMax® pooled human hepatocytes, has been shown to be a robust model for evaluating drug metabolism. researchgate.netresearchgate.netfujifilm.com Studies using these permeabilized cells have demonstrated their utility in assessing both Phase I and Phase II metabolic pathways, including the glucuronidation of acetaminophen. researchgate.netresearchgate.net These novel systems offer simplified experimental procedures and can provide valuable data on metabolic pathways and potential drug-drug interactions. researchgate.netdvdmdg.org

Cryopreserved Hepatocytes and Other Advanced Cell Culture Models

The study of acetaminophen glucuronidation in vitro relies on cellular models that can accurately replicate the metabolic functions of the human liver. Primary human hepatocytes (PHHs) are considered the benchmark model because they provide the closest representation of the human liver in vivo, capable of producing a metabolic profile for a given drug that is very similar to what is observed in humans. nih.gov However, the limited availability of fresh PHHs has led to the widespread use of cryopreserved human hepatocytes.

Cryopreserved hepatocytes are a valuable tool for investigating drug metabolism, including the major conjugation reactions of glucuronidation and sulfation. nih.gov Studies using cryopreserved human hepatocytes to investigate acetaminophen metabolism have demonstrated their ability to replicate key in vivo phenomena. For instance, these models show a dose-dependent shift from a predominance of sulfation at low acetaminophen concentrations to glucuronidation at higher concentrations, which is consistent with clearance routes in the human body. nih.govresearchgate.net Kinetic characterization of acetaminophen conjugation in these systems has yielded Km values of approximately 6 mM for glucuronidation and 0.3 mM for sulfation, though substantial inter-individual differences are observed. nih.govresearchgate.net Despite their utility, cryopreservation can damage cells, a phenomenon known as cryoinjury, which can alter cellular membranes and the native conformation of proteins. xenotech.com Multiple freeze-thaw cycles, in particular, can have a deleterious effect on the activity of drug-metabolizing enzymes, with a more significant loss observed for UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) activity compared to cytochrome P450 (CYP) activity. xenotech.com

To address some of the limitations of conventional hepatocyte models, such as poor membrane permeability for certain compounds, permeabilized cryopreserved human hepatocytes have been developed. dls.com These models, which have the cell membrane barrier removed and are supplemented with necessary cofactors, allow for a more direct assessment of a drug's intrinsic metabolic capacity by providing direct access to intracellular enzymes like UGTs. dls.com

| Metabolic Pathway | Kinetic Parameter (Km) | Key Findings | Reference |

|---|---|---|---|

| Glucuronidation | ~6 mM | Becomes the predominant pathway at higher acetaminophen concentrations. | nih.gov |

| Sulfation | ~0.3 mM | Predominant pathway at lower acetaminophen concentrations. | nih.gov |

Beyond simple monolayer cultures, advanced three-dimensional (3D) models such as multicellular spheroids and organoids have emerged as superior systems. frontiersin.orgnih.gov These 3D models more closely mimic the physiological microenvironment of the liver, promoting cell-cell and cell-extracellular matrix interactions that are crucial for maintaining the hepatocyte phenotype and function over extended periods. frontiersin.orgmdpi.com Three-dimensional cultures of PHH spheroids have been shown to maintain the expression and activity of important CYP enzymes for up to 21 days. nih.gov These models successfully reproduce the major in vivo metabolites of various compounds and can be used to measure the metabolic turnover of even low-clearance drugs. nih.gov

Microfluidic organ-on-a-chip platforms represent a further leap in sophistication, creating dynamic culture conditions that mimic the liver's microarchitecture and blood flow. mdpi.comtandfonline.com Liver-on-a-chip models can replicate the liver's zonal organization, which is critical for studying the metabolism of drugs like acetaminophen. nih.govmicrofluidics-innovation-center.com These advanced systems have been used to characterize acetaminophen metabolism and have shown enhanced sensitivity in detecting drug-induced toxicity compared to traditional 2D models. biorxiv.orgnih.gov

Co-Culture Systems for Simulating Complex Metabolic Environments

The liver is a complex organ composed of parenchymal cells (hepatocytes) and various non-parenchymal cells (NPCs), including liver sinusoidal endothelial cells (LSECs), Kupffer cells (the resident macrophages), and hepatic stellate cells. frontiersin.orgnih.gov These NPCs play a critical role in liver physiology and the response to xenobiotics. Therefore, co-culture systems that incorporate multiple cell types are being developed to create a more biomimetic environment for studying drug metabolism. frontiersin.orgnih.gov

Co-culturing hepatocytes with NPCs in 3D spheroid or organ-on-a-chip models helps maintain hepatocyte viability and function and allows for the investigation of complex cell-cell interactions that influence drug disposition and toxicity. frontiersin.orgnih.gov For example, the inclusion of NPCs in 3D liver models can enhance the prediction of drug-induced liver injury by incorporating inflammatory responses mediated by Kupffer cells. frontiersin.orgnih.gov Studies have demonstrated the higher predictive value of 3D human liver microtissues composed of co-cultured hepatocytes, Kupffer cells, and endothelial cells in identifying hepatotoxic drugs. frontiersin.org

| Model Type | Cell Types Co-Cultured | Application in Metabolism Studies | Reference |

|---|---|---|---|

| 3D Liver Microtissues (Spheroids) | Primary Human Hepatocytes, Kupffer cells, Liver Endothelial Cells | Increased sensitivity for identifying hepatotoxic drugs compared to hepatocyte monocultures. | frontiersin.org |

| Liver-on-a-Chip | Hepatocytes (e.g., HepG2), Hepatic Stellate Cells | Evaluation of drug hepatotoxicity with enhanced sensitivity compared to 2D models. | nih.gov |

| Zonal Liver Acinus Chip (LADY chip) | Hepatocytes, Liver Sinusoidal Endothelial Cells (LSECs) | Accurate detection of drug-induced zonal hepatotoxicity, including that of acetaminophen. | nih.gov |

| Multi-Organ-on-a-Chip | Intestinal cells (Caco-2), Liver cells (HepG2), Glioblastoma cells (U251) | Simulation of systemic drug absorption, metabolism, and activity (e.g., irinotecan). | rsc.orgresearchgate.net |

In the context of acetaminophen, co-culture models are particularly relevant. For instance, a liver-on-a-chip system co-culturing hepatocytes and LSECs was able to replicate the metabolic zonation of the liver and accurately detect acetaminophen-induced zonal toxicity. nih.gov Furthermore, advanced multi-organ-on-a-chip platforms have been developed to simulate the systemic effects of drugs. These systems fluidically link different organ mimics, such as the intestine and the liver, to study the interplay between drug absorption and first-pass metabolism. rsc.orgaip.org A microfluidic integrator co-culturing intestinal (Caco-2), liver (HepG2), and target cancer (U251) cells was used to successfully model the absorption and metabolic activation of the prodrug irinotecan. rsc.orgresearchgate.net Such systems provide a powerful platform for understanding the complex metabolic pathways and potential organ cross-talk involved in the biotransformation of compounds like acetaminophen.

Mechanistic Insights and Broader Research Applications of Acetaminophen Glucuronide

Investigation of Inter-Individual and Genetic Variability in Glucuronidation Capacity

The formation of acetaminophen (B1664979) glucuronide is a critical step in the metabolism of acetaminophen, primarily catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The efficiency of this process exhibits significant variation among individuals, largely attributable to genetic differences in the UGT enzymes. nih.govfrontiersin.org

Genetic polymorphisms, or variations in the DNA sequence of UGT genes, can lead to altered enzyme activity and are a major determinant of inter-individual differences in acetaminophen glucuronidation. wsu.edu Several UGT isoforms, including UGT1A1, UGT1A6, UGT1A9, and UGT2B15, are involved in this metabolic pathway. nih.govpharmgkb.org Polymorphisms in these genes can significantly impact the rate of acetaminophen glucuronide formation.

One notable example is a polymorphism in the promoter region of the UGT1A9 gene (rs3832043), where an insertion of a thymidine (B127349) nucleotide (T9>T10) was found to reduce the clearance of acetaminophen to its glucuronide form by 42% in neonates. nih.gov In another study focusing on the UGT1A1 gene, the wild-type C/C genotype for SNPs rs8330 and rs10929303 was associated with a "fast glucuronidator" phenotype, while variant genotypes were linked to slower metabolism. researchgate.net Specifically, the rs8330 SNP in the shared UGT1A-3'UTR region has been associated with increased acetaminophen glucuronidation activity in human liver samples. wsu.edu This variant is thought to create an exon splice enhancer site, favoring a more active form of the enzyme. wsu.edu

Polymorphisms in UGT1A6 have also been shown to affect acetaminophen metabolism. Haplotypes designated as UGT1A62 have demonstrated a two-fold higher intrinsic clearance compared to the reference UGT1A61 haplotype. frontiersin.org Furthermore, the UGT2B15 gene, particularly the UGT2B15*2 polymorphism, has been shown to significantly influence acetaminophen glucuronidation in vivo. nih.govmdpi.com

Table 1: Selected UGT Polymorphisms and Their Impact on this compound Formation

| Gene | Polymorphism (SNP ID / Allele) | Effect on this compound Formation | Reference |

|---|---|---|---|

| UGT1A9 | rs3832043 (T10 variant) | 42% reduction in clearance to this compound in neonates. | nih.gov |

| UGT1A1 | rs8330 (G allele) | Associated with increased glucuronidation activity. | wsu.eduresearchgate.net |

| UGT1A6 | UGT1A6*2 | Two-fold higher intrinsic clearance compared to UGT1A6*1. | frontiersin.org |

| UGT2B15 | UGT2B15*2 | Significantly influences glucuronidation; associated with longer acetaminophen half-life. | nih.govmdpi.com |

Inherited metabolic disorders that impair the function of UGT enzymes can have significant consequences for the metabolism of acetaminophen. Gilbert's syndrome and Crigler-Najjar syndrome are two such conditions caused by genetic deficiencies in UGT activity. nih.gov

Gilbert's syndrome, a common and mild condition, is caused by reduced activity of the UGT1A1 enzyme, which is primarily responsible for bilirubin (B190676) glucuronidation. nih.govresearchgate.netpharmgkb.org Studies have investigated how this impacts acetaminophen metabolism, with some showing that individuals with Gilbert's syndrome have decreased formation of this compound. nih.govsigmaaldrich.com One study found that this compound formation was 31% lower in subjects with Gilbert's syndrome compared to controls. sigmaaldrich.com This reduced capacity for glucuronidation can lead to a greater proportion of acetaminophen being metabolized through other pathways. researchgate.netnih.gov However, other research has found no significant correlation between the UGT1A1 genotype characteristic of Gilbert's syndrome and the capacity to glucuronidate acetaminophen, suggesting that other UGT isoforms play a more dominant role for this specific substrate. researchgate.netpharmgkb.org

Crigler-Najjar syndrome is a much rarer and more severe disorder characterized by a near-complete absence (Type I) or severe reduction (Type II) of UGT1A1 activity. site123.me This profound deficiency in glucuronidation capacity raises concerns about the metabolism of drugs like acetaminophen. nih.govaltervista.org Research in animal models (Gunn rats), which have a similar GT deficiency, indicates that a genetic lack of this enzyme can be a significant determinant of acetaminophen bioactivation and toxicity. nih.gov Certain UGT1A1 gene variants found in Crigler-Najjar syndrome type II, such as the P364L variant, have been suggested to potentially lead to adverse effects with acetaminophen. plos.org

Impact of UGT Polymorphisms on this compound Formation

This compound as a Research Probe for Endogenous Metabolic Fluxes

Beyond its role as a metabolite, this compound has been ingeniously repurposed by researchers as a non-invasive probe to study fundamental metabolic processes within the liver. researchgate.netresearchgate.net Its formation and subsequent excretion in urine provide a window into the hepatic pool of uridine (B1682114) diphosphate (B83284) glucose (UDPG), the direct precursor for both glycogen (B147801) synthesis and glucuronidation. researchgate.netdiabetesjournals.org

A powerful research application involves the administration of acetaminophen along with deuterated water (²H₂O), a stable isotope tracer. researchgate.netnih.govnih.gov As the body's metabolic pathways operate, deuterium (B1214612) from the body water is incorporated into various molecules, including glucose-6-phosphate (G6P), a central hub in glucose metabolism. diabetesjournals.org

The deuterium enrichment at specific positions on the glucose molecule, and consequently on the glucuronic acid moiety of the excreted this compound, can be measured using nuclear magnetic resonance (NMR) spectroscopy. diabetesjournals.orgnih.gov This allows researchers to quantify the relative contributions of two key processes to hepatic glucose production:

Gluconeogenesis: The synthesis of new glucose from non-carbohydrate precursors.

Glycogenolysis: The breakdown of stored glycogen into glucose.

For instance, after an overnight fast, the analysis of deuterium enrichment in urinary this compound has been used to determine that glycogenolysis contributes a significant portion to glucose production. researchgate.net One study in healthy subjects found that the contribution of glycogenolysis to glucose production was 46 ± 2%. diabetesjournals.org This method has proven robust, with studies showing that estimates of gluconeogenesis and glycogenolysis derived from urinary this compound are identical to those derived from direct analysis of plasma glucose. nih.gov

Table 2: Research Findings Using this compound and Deuterated Water

| Subject Group | Metabolic State | Contribution of Glycogenolysis to Glucose Production | Contribution of Gluconeogenesis to Glucose Production | Reference |

|---|---|---|---|---|

| Healthy Controls | Overnight Fast | 46 ± 2% | 54 ± 2% | diabetesjournals.org |

| Type 1 Diabetic Patients | Overnight Fast | 38 ± 3% | 62 ± 3% | diabetesjournals.org |

| Healthy Subjects (NFG/NGT) | Overnight Fast | 49 ± 3% | 51 ± 3% | nih.gov |

| Pre-diabetic Subjects (IFG/IGT) | Overnight Fast | 47 ± 3% | 53 ± 3% | nih.gov |

The excretion of this compound serves as a "non-invasive chemical biopsy" of the liver's metabolic state. researchgate.netresearchgate.net Because the glucuronic acid attached to acetaminophen is sourced directly from the hepatic UDP-glucose pool, analyzing this metabolite provides a dynamic readout of fluxes through interconnected pathways. researchgate.net

This technique has been combined with other stable isotope tracers, such as ¹³C-labeled compounds, to simultaneously probe multiple aspects of hepatic metabolism. wustl.eduphysiology.org By analyzing the ¹³C and ²H isotopomers in urinary this compound, researchers can estimate fluxes through the TCA cycle, pyruvate (B1213749) recycling, and the relative inputs of glycerol (B35011) and phosphoenolpyruvate (B93156) (PEP) to glucose production. wustl.eduphysiology.org This integrated approach provides a comprehensive snapshot of liver metabolism in a single study, offering insights into conditions like diabetes and metabolic zonation within the liver. diabetesjournals.orgwustl.edu

Application in Studies of Gluconeogenesis and Glycogenolysis Using Deuterated Tracers

Environmental Monitoring and Fate of this compound in Wastewater Systems

The widespread use of acetaminophen results in the excretion of its metabolites, including this compound, into municipal wastewater systems. researchgate.netnih.gov Consequently, this compound has become a subject of environmental monitoring to understand its prevalence, fate during treatment, and potential impact on aquatic environments. researchgate.net

Studies have detected this compound in the influent of wastewater treatment plants (WWTPs), sometimes at concentrations higher than the parent drug itself. nih.govnih.gov Its presence in raw sewage reflects its status as a major human metabolite. researchgate.netresearchgate.net